methyl 2H-chromene-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWGZOTQUTIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363089 | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36044-49-2 | |
| Record name | Methyl 2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36044-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Methyl 2h Chromene 3 Carboxylate and Congeners
Catalytic Strategies in Knoevenagel Condensation and Cyclization Reactions
A cornerstone in the synthesis of 2H-chromene-3-carboxylates is the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds, such as dimethyl or diethyl malonate, followed by an intramolecular cyclization. researchgate.net The evolution of catalytic systems for this transformation has greatly enhanced its scope and efficiency. msu.educapes.gov.br
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, offers a powerful and often milder alternative to traditional metal-based catalysts. Simple organic bases are highly effective for this transformation. For instance, piperidine (B6355638) has been successfully used to catalyze the reaction between 2,4-dihydroxybenzaldehyde (B120756) and dimethyl malonate in methanol (B129727) at 60 °C, affording the corresponding methyl 2-oxo-2H-chromene-3-carboxylate in a high yield of 90% after 48 hours. chemicalbook.com
Guanidine bases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), have also proven effective. TMG can catalyze the domino oxa-Michael/aldol reaction between salicylaldehydes and cinnamaldehyde (B126680) at 80 °C to produce 2-phenyl-2H-chromene derivatives in high yields without the need for a co-catalyst. nih.gov
Amino acids, particularly L-proline, have emerged as versatile and environmentally benign organocatalysts. L-proline has been shown to catalyze the three-component reaction of 4-hydroxy-2H-chromene-2-thione, aryl aldehydes, and dimedone to generate novel chromeno[2,3-b]chromene structures. rsc.org In a related approach, L-pipecolinic acid, a homolog of proline, effectively catalyzes the domino oxa-Michael/aldol reaction between salicylaldehyde (B1680747) and β-nitrostyrene to yield 3-nitro-2-phenyl-2H-chromenes. nih.gov
Table 1: Organocatalytic and Base-Mediated Synthesis of 2H-Chromene Derivatives
| Catalyst | Reactants | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine | 2,4-Dihydroxybenzaldehyde, Dimethyl malonate | Methyl 2-oxo-2H-chromene-3-carboxylate | Methanol, 60 °C, 48 h | 90% | chemicalbook.com |
| L-Pipecolinic acid | Salicylaldehyde, β-Nitrostyrene | 3-Nitro-2-phenyl-2H-chromene | Toluene, 80 °C, 24 h | High | nih.gov |
| 1,1,3,3-Tetramethylguanidine (TMG) | 3,5-Dichloro salicylaldehyde, Cinnamaldehyde | 6,8-Dichloro-2-phenyl-2H-chromene-3-carbaldehyde | Toluene, 80 °C, 48 h | High | nih.gov |
| L-Proline | 4-Hydroxy-2H-chromene-2-thione, Aldehydes, Dimedone | 12-Aryl-chromeno[2,3-b]chromene | Toluene, 90 °C | Good to Excellent | rsc.org |
Transition metals offer unique catalytic pathways for the construction of complex molecular architectures. Rhodium(III) catalysis has enabled an efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids via a C–H activation and [3 + 3] annulation cascade. acs.orgacs.orgnih.gov This method involves the reaction of N-phenoxyacetamides with methyleneoxetanones. acs.orgresearchgate.net The optimized conditions employ a rhodium catalyst like [Cp*RhCl₂]₂ with an additive such as CsOAc. acs.orgorganic-chemistry.org Mechanistic studies indicate that the C–H activation step is reversible, and the reaction proceeds through a five-membered rhodacycle intermediate. acs.orgnih.gov The choice of solvent is critical, with methanol often providing improved yields over other solvents like 1,4-dioxane. acs.org
Palladium catalysis has also been developed for the synthesis of 2H-chromenes. An enantioselective Pd-catalyzed 6-endo-trig intramolecular reaction has been established, utilizing a monodentate phosphoramidite (B1245037) ligand to achieve high yields and enantioselectivity for 2-aryl-2H-chromenes. rsc.org These methods showcase the power of transition metals to forge C-C and C-O bonds with high precision. whiterose.ac.uknih.gov
Table 2: Rhodium(III)-Catalyzed C-H Activation for 2H-Chromene-3-Carboxylic Acid Synthesis acs.org
| N-Phenoxyacetamide Substituent | Methyleneoxetanone | Catalyst System | Solvent | Yield |
|---|---|---|---|---|
| H | Methyleneoxetanone | [CpRhCl₂]₂, CsOAc | 1,4-Dioxane | 42% |
| H | Methyleneoxetanone | [CpRhCl₂]₂, CsOAc | Methanol (MeOH) | 60% |
| 4-MeO | Methyleneoxetanone | [CpRhCl₂]₂, CsOAc | Acetonitrile (MeCN) | 85% |
| 4-F | Methyleneoxetanone | [CpRhCl₂]₂, CsOAc | Acetonitrile (MeCN) | 76% |
| 4-CF₃ | Methyleneoxetanone | [Cp*RhCl₂]₂, CsOAc | Acetonitrile (MeCN) | 23% |
To improve catalyst recyclability and simplify product purification, significant effort has been directed towards heterogeneous catalysis. Supported catalysts, where the active catalytic species is anchored to a solid support, are central to this approach. Silica-immobilized L-proline has been developed as an efficient and reusable catalyst for the Knoevenagel condensation and intramolecular cyclization of salicylaldehydes with ethyl trifluoroacetoacetate. nih.govnih.gov This system works effectively under both conventional heating and microwave irradiation, highlighting its robustness. nih.gov
Magnetic nanoparticles, such as magnesium ferrite (B1171679) (MgFe₂O₄), represent another class of advanced heterogeneous catalysts. biolmolchem.comresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet, facilitating their reuse. researchgate.net Nanocrystalline NiFe₂O₄, a related material, has been shown to be active in the synthesis of spiro-oxindole-chromene derivatives. researchgate.net The preparation of MgFe₂O₄ nanoparticles can be achieved through methods like sol-gel or solid-state reactions. biolmolchem.comnih.gov
Metal-Organic Frameworks (MOFs), such as MOF-5, are crystalline porous materials that have been explored as catalysts for various organic transformations, including Knoevenagel condensations. researchgate.netrsc.orgberkeley.edu Their high surface area and tunable active sites make them promising candidates for synthesizing chromene derivatives.
Environmentally Benign and Sustainable Synthesis Protocols
Green chemistry principles are increasingly guiding the development of new synthetic methods. For chromene synthesis, this has manifested in protocols that minimize or eliminate the use of hazardous organic solvents. acs.orgnih.govresearchgate.netnih.govnih.gov
Performing reactions under solvent-free conditions is a key objective of green chemistry, as it reduces waste and potential environmental impact. nih.gov The synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates has been successfully achieved under solvent-free conditions using silica-immobilized L-proline as a catalyst. nih.govnih.gov The reaction proceeds efficiently in an oven at 80 °C or under microwave irradiation, demonstrating a practical and environmentally friendly approach. nih.gov The catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov Other Knoevenagel condensations have also been optimized under solventless conditions, often requiring elevated temperatures but providing high yields. nih.govmdpi.com
Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While many organic reactions are challenging to perform in water, methodologies have been developed for the synthesis of chromene precursors. Recently, photo-activated carbon dots derived from 5-hydroxymethylfurfural (B1680220) have been used as catalysts for the Knoevenagel condensation in an aqueous medium. mdpi.com This approach avoids the need for acidic or basic conditions and operates under visible light, representing a highly sustainable pathway. mdpi.com The use of water as a solvent has also been explored for the synthesis of coumarin-3-carboxamides, though it can sometimes lead to mixtures of products. nih.gov
Table 3: Heterogeneous and Sustainable Synthesis of 2H-Chromene Congeners
| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Silica-immobilized L-proline | Knoevenagel/Cyclization | Solvent-free, 80 °C or MWI | Reusable catalyst, eco-friendly | nih.govnih.gov |
| NiFe₂O₄ nanoparticles | Knoevenagel/Michael addition | Conventional heating | Magnetically separable/reusable catalyst | researchgate.net |
| Photo-activated Carbon Dots | Knoevenagel condensation | Aqueous medium, 365 nm LED | Uses water as solvent, sustainable | mdpi.com |
| MOF-5 | Knoevenagel condensation (related) | Various | Porous, high surface area catalyst | researchgate.netrsc.org |
Energy-Efficient Activation Methods (e.g., Microwave Irradiation, Ultrasound Irradiation)
Conventional heating methods in organic synthesis are often associated with long reaction times and energy inefficiency. To overcome these limitations, alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools for accelerating chemical transformations. researchgate.net The synthesis of 2H-chromene derivatives has significantly benefited from these energy-efficient activation methods, leading to higher yields, shorter reaction times, and often cleaner reactions. nih.govnih.gov
Microwave-assisted synthesis, in particular, has been widely adopted for its ability to rapidly heat the reaction mixture, often leading to dramatic rate enhancements. nih.gov For instance, the synthesis of various 2H-chromene derivatives has been successfully achieved under microwave irradiation, demonstrating the versatility of this technique. nih.govnih.gov In some cases, microwave-assisted reactions can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net One specific example involves the reaction of salicylaldehyde and ethyl acetoacetate (B1235776) with a catalytic amount of piperidine, which, under microwave irradiation at 400 W for just one minute, affords 3-acetyl-2H-chromen-2-one in high yield. scialert.net This method offers a significant improvement over conventional heating, which requires much longer reaction times. scialert.net
Ultrasound irradiation, or sonochemistry, provides another non-conventional energy source that can promote chemical reactions through the phenomenon of acoustic cavitation. researchgate.net This technique has been successfully applied to the synthesis of 2-amino-4H-chromene derivatives in aqueous media, highlighting its potential for environmentally benign synthesis. researchgate.netnih.gov The use of ultrasound can lead to higher yields and shorter reaction times compared to traditional methods. researchgate.net For the synthesis of 2-amino-4-aryl-4H-chromenes, ultrasonic irradiation using morpholine (B109124) as a catalyst in water has proven to be an effective and green method. researchgate.net
Table 1: Comparison of Conventional and Energy-Efficient Methods for Chromene Synthesis
| Method | Catalyst/Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Microwave | Piperidine / Solvent-free | 1 min | High | scialert.net |
| Conventional | Piperidine / Ethanol (B145695) | 3 h | Moderate | scialert.net |
| Ultrasound | Morpholine / Water | Shorter | Higher | researchgate.net |
| Conventional | Various | Longer | Lower | researchgate.net |
Multi-Component Reaction Sequences and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. researchgate.net Cascade processes, also known as tandem or domino reactions, involve a sequence of intramolecular reactions where the subsequent transformation occurs at the conditions of the previous step. These strategies are particularly powerful for the rapid construction of complex heterocyclic scaffolds like the 2H-chromene core.
One-Pot Convergent Synthetic Strategies
One-pot syntheses that combine multiple reaction steps without the isolation of intermediates offer significant advantages in terms of reduced waste, time, and resources. The synthesis of functionalized 2H-chromene derivatives is well-suited to such strategies. A notable example is the three-component reaction between a C-H acidic compound, a dialkyl acetylenedicarboxylate, and methyl chloroglyoxylate or benzyl (B1604629) carbonochloridate, which provides functionalized 2H-chromenes in good yields.
Another powerful one-pot approach involves the condensation of salicylaldehydes, malononitrile (B47326), and an enolizable C-H activated compound. nih.gov This three-component reaction, often catalyzed by a base, can be performed under various conditions, including the use of green catalysts and solvents. For instance, the synthesis of 2-amino-4H-chromenes has been achieved in a one-pot fashion using sodium carbonate as an inexpensive and environmentally friendly catalyst in aqueous media under ultrasound irradiation. nih.gov
Table 2: Examples of One-Pot Syntheses of Chromene Derivatives
| Reactants | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Salicylaldehyde, Malononitrile, Dimedone | Orange Extract | Ultrasound, Solvent-free | 2-amino-4H-chromene-3-carbonitrile | researchgate.net |
| Salicylaldehyde, Malononitrile, 4-Hydroxycoumarin | H₆P₂W₁₈O₆₂ · 18H₂O | Aqueous Ethanol, Heating | Dihydropyrano[3,2-c]chromene | researchgate.net |
| Salicylaldehyde, Malononitrile, α- or β-Naphthol | FeTiO₃ | Microwave, Solvent-free | 2-amino-4H-benzochromene |
Tandem Cycloaddition and Condensation-Cyclization Sequences
Tandem reactions that combine cycloaddition and condensation-cyclization steps are elegant and efficient pathways to construct the 2H-chromene framework. A prominent example is the tandem oxa-Michael-Henry reaction. This sequence involves the initial Michael addition of a salicylaldehyde derivative to a nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction to form a nitrochromene. beilstein-journals.orgnih.gov This reaction can be catalyzed by organocatalysts, allowing for the enantioselective synthesis of chiral 2H-chromenes. beilstein-journals.orgnih.gov
The Knoevenagel condensation followed by an intramolecular cyclization is another widely used and robust method for the synthesis of 3-substituted coumarins, which are isomers of 2H-chromene-3-carboxylates. This reaction typically involves the condensation of a salicylaldehyde with an active methylene compound like diethyl malonate or ethyl acetoacetate. researchgate.netsapub.org The initial Knoevenagel adduct can then undergo an intramolecular cyclization to form the chromene ring. A facile approach for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylates involves the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate. researchgate.net The reaction proceeds via a Knoevenagel condensation, followed by the selective addition of the phenolic hydroxyl group to the carbonyl adjacent to the trichloromethyl group, leading to the elimination of chloroform (B151607) and formation of the coumarin (B35378) derivative. researchgate.net
An organocatalytic [4+2] annulation reaction between salicylaldehydes and 1,3-bisarylsulfonylpropenes provides a direct route to 3-sulfonyl-2-sulfonylmethyl-2H-chromenes through a tandem Knoevenagel condensation/oxa-Michael addition cascade. mdpi.com
Regioselective Functionalization and Derivatization Strategies
The ability to selectively functionalize and derivatize the methyl 2H-chromene-3-carboxylate scaffold is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Key transformations include modifications of the ester group and the chromene ring itself.
Esterification and Transesterification Reactions
The carboxylate group at the 3-position of the chromene ring is a prime site for modification. Esterification of the corresponding 2-oxo-2H-chromene-3-carboxylic acid is a common strategy to introduce a variety of ester functionalities. For example, the synthesis of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate has been achieved through the esterification of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide. researchgate.net
Transesterification of the methyl ester provides another avenue for derivatization. This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically under acidic or basic conditions. masterorganicchemistry.com For instance, reacting methyl 2-oxo-2H-chromene-3-carboxylate with a different alcohol in the presence of a suitable catalyst would yield the corresponding new ester. This method allows for the introduction of a wide range of alkyl or aryl groups at the ester position.
Table 3: Examples of Esterification and Transesterification of Chromene-3-carboxylates
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid | Allyl bromide | Esterification | Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | researchgate.net |
| o-Vanillin, Diethyl malonate | Isopropanol, Acyl chloride (in situ) | Transesterification | Isopropyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate | sapub.org |
| Methyl ester | Ethanol, Acid/Base catalyst | Transesterification | Ethyl ester | masterorganicchemistry.com |
Amidation and Amine-Coupling Reactions
The conversion of the ester or carboxylic acid functionality at the 3-position into an amide represents a significant transformation, opening up a vast chemical space for new derivatives. The direct amidation of ethyl 2-oxo-2H-chromene-3-carboxylate with amines can be achieved by heating the reactants, often in a suitable solvent like ethanol. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in ethanol for 6 hours, resulting in a 94% yield. mdpi.com
Alternatively, the corresponding 2-oxo-2H-chromene-3-carboxylic acid can be coupled with amines using standard peptide coupling reagents. A general method for the synthesis of chromone-3-carboxamides involves the in-situ formation of the acyl chloride from the carboxylic acid using thionyl chloride, followed by reaction with the desired amine in the presence of a base like triethylamine. semanticscholar.org The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 2-oxo-2H-chromene-3-carbohydrazide, which can be further reacted with aldehydes to form N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov
Table 4: Synthesis of 2-Oxo-2H-chromene-3-carboxamides
| Starting Material | Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | Ethanol, Reflux, 6 h | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | 94% | mdpi.com |
| 4-Oxo-4H-chromene-3-carboxylic acid | Various amines | SOCl₂, Et₃N, DCM | N-substituted-4-oxo-4H-chromene-3-carboxamides | - | semanticscholar.org |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Ethanol, Reflux | 2-Oxo-2H-chromene-3-carbohydrazide | - | nih.gov |
Halogenation and Cross-Coupling Methods (e.g., Suzuki, Sonogashira)
The strategic functionalization of the 2H-chromene scaffold through halogenation and subsequent cross-coupling reactions represents a powerful approach for creating structural diversity and accessing complex molecular architectures. These methods leverage the introduction of a halogen atom, typically bromine or iodine, onto the chromene ring, which then serves as a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. This allows for the precise installation of various aryl, heteroaryl, and alkynyl groups, significantly expanding the synthetic utility of this compound and its analogs.
Halogenation of 2H-Chromene Precursors
The introduction of a halogen atom is a critical prerequisite for many cross-coupling strategies. For instance, in the synthesis of functionalized (2H-chromen-2-ylidene)acetates, a class of congeners, the process begins with precursors like 3-(2-(2,2-dibromovinyl)phenoxy)acrylates. acs.org These 1,1-dibromoolefin derivatives are key substrates for subsequent palladium-catalyzed cascade reactions. The synthesis of these halogenated precursors is a foundational step, enabling the subsequent carbon-carbon bond formations. The presence of functional groups such as chloro and bromo on the salicylaldehyde starting materials is well-tolerated in various synthetic routes leading to functionalized 2H-chromenes, demonstrating that halogenated derivatives are readily accessible. acs.org
Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction has been effectively applied to the synthesis of functionalized 2H-chromenes.
An efficient one-pot synthesis of (2H-chromen-2-ylidene)acetates and their ketone congeners has been developed utilizing a palladium-catalyzed cascade reaction. acs.org This process involves an intermolecular Suzuki coupling followed by an intramolecular Heck coupling. The reaction of 3-(2-(2,2-dibromovinyl)phenoxy)acrylate derivatives with various arylboronic acids under palladium catalysis yields a diverse array of substituted 2H-chromene products. acs.org The methodology is noted for its use of easily accessible substrates, the efficiency of a single catalyst for two distinct transformations, and excellent stereoselectivity. acs.org
Detailed research has established optimal conditions for this cascade reaction, as summarized in the table below. The reaction demonstrates broad substrate scope with respect to the arylboronic acid, tolerating both electron-donating and electron-withdrawing groups.
Table 1: Palladium-Catalyzed Suzuki Coupling Cascade for the Synthesis of (2H-Chromen-2-ylidene)acetate Derivatives acs.org
Reaction conditions: 1,1-dibromoolefin substrate (0.3 mmol), arylboronic acid (0.45 mmol), Pd(OAc)₂ (0.03 mmol), PPh₃ (0.18 mmol), K₂CO₃ (1.2 mmol), in dioxane (3 mL) at 80 °C for 24 hours.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl (Z)-2-(2H-chromen-2-ylidene)acetate | 85 |
| 2 | 4-Methylphenylboronic acid | Methyl (Z)-2-(6-methyl-2H-chromen-2-ylidene)acetate | 81 |
| 3 | 4-Methoxyphenylboronic acid | Methyl (Z)-2-(6-methoxy-2H-chromen-2-ylidene)acetate | 78 |
| 4 | 4-Fluorophenylboronic acid | Methyl (Z)-2-(6-fluoro-2H-chromen-2-ylidene)acetate | 75 |
| 5 | 3-Chlorophenylboronic acid | Methyl (Z)-2-(7-chloro-2H-chromen-2-ylidene)acetate | 80 |
Similarly, the Suzuki-Miyaura coupling can be employed on 2H-chromene carbamates. A one-pot procedure can convert a bis(carbamate) precursor into a 2H-chromene carbamate, which subsequently undergoes Suzuki coupling to yield a 5-phenyl-2H-chromene derivative, a framework found in bioactive molecules. nih.gov
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a fundamental reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction, catalyzed by palladium and copper(I) species, is instrumental in introducing alkynyl moieties onto heterocyclic scaffolds, thereby increasing molecular complexity and rigidity. nih.gov
In the context of 2H-chromene synthesis, the Sonogashira coupling serves as a key step for creating precursors to more complex heterocyclic systems. For example, a domino reaction sequence can be initiated by the intermolecular Sonogashira coupling of a substituted 2-(2-bromophenoxy)acetate with a terminal acetylene. This is followed by an intramolecular cyclization to furnish 2,3-disubstituted benzo[b]furans, highlighting the versatility of the initial coupling product derived from a chromene-like precursor.
While direct examples on this compound are specific, the general applicability of the Sonogashira reaction to aryl bromides is well-established, with modern protocols allowing for mild, room-temperature conditions without the need for a copper co-catalyst. nih.gov These advanced methods often utilize specialized phosphine (B1218219) ligands and air-stable palladium precatalysts, offering high yields and excellent functional group tolerance. nih.gov The application of such methods to a halogenated this compound would predictably allow for the efficient synthesis of alkynyl-substituted congeners.
Table 2: Representative Copper-Free Sonogashira Coupling Conditions nih.gov
Reaction conditions: Aryl bromide (0.5 mmol), alkyne (0.8 mmol), Pd precatalyst (2.5 mol %), base (1.0 mmol), in a suitable solvent at room temperature.
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Product Type |
| 1 | 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | Aryl Alkyne |
| 2 | 4-Bromoacetophenone | 1-Octyne | [DTBNpP]Pd(crotyl)Cl | TMP | Aryl Alkyne |
| 3 | 2-Bromopyridine | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | Heteroaryl Alkyne |
These cross-coupling methodologies underscore the synthetic flexibility afforded by initial halogenation, enabling the targeted synthesis of a wide range of substituted 2H-chromene derivatives for various applications.
Mechanistic Investigations and Chemical Reactivity of 2h Chromene 3 Carboxylate Systems
Elucidation of Reaction Mechanisms in Chromene Formation
The synthesis of the 2H-chromene core, a key structural motif in many biologically active compounds, can be achieved through various mechanistic pathways. msu.edursc.org These routes often involve elegant cascade reactions that efficiently build molecular complexity.
Pathways Involving Knoevenagel Adducts and Intramolecular Cyclizations
A prominent strategy for constructing the 2H-chromene framework involves the Knoevenagel condensation. researchgate.net This reaction typically occurs between a salicylaldehyde (B1680747) derivative and a compound with an active methylene (B1212753) group, such as dialkyl malonates. sapub.org The resulting Knoevenagel adduct can then undergo an intramolecular cyclization, often an oxa-Michael addition, to form the chromene ring. researchgate.net
For instance, the reaction of salicylaldehydes with ethyl trifluoroacetoacetate, catalyzed by silica-immobilized L-proline under microwave irradiation, proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to yield 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate esters. msu.edu Similarly, the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes from salicylaldehydes and 1,3-bisarylsulfonylpropenes is achieved via a tandem Knoevenagel condensation/oxa-Michael addition cascade. mdpi.com
The proposed mechanism for the formation of 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles involves a retro-Michael reaction of an initial adduct, where the eliminated malononitrile (B47326) attacks another molecule, leading to intramolecular cyclization and isomerization. mdpi.com
C–H Activation and Annulation Pathways
Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the synthesis of 2H-chromenes. mdpi.com A notable example is the rhodium(III)-catalyzed redox-neutral [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones. acs.orgnih.gov This method provides direct access to 2H-chromene-3-carboxylic acids. acs.orgnih.govorganic-chemistry.org The proposed mechanism involves a solvent-controlled C–H activation followed by an unusual annulation cascade, where the methyleneoxetanone acts as a three-carbon source through selective alkyl C–O bond cleavage. acs.orgnih.gov
Ruthenium-catalyzed oxidative annulation of 2H-chromene-3-carboxamides with alkynes represents another C-H functionalization strategy. acs.org This reaction utilizes the amide group as a directing group to achieve high regioselectivity. acs.org A plausible mechanism involves the formation of a ruthenacycle intermediate, followed by alkyne insertion and reductive elimination. acs.org
Ring-Opening Reactions and Re-aromatization Pathways
The 2H-chromene ring system can undergo ring-opening reactions under certain conditions, a process that can be synthetically useful or an important consideration in their stability.
Nucleophilic Attack and Conjugate Addition Phenomena
The pyran-2-one ring in coumarin (B35378) derivatives, which are structurally related to 2H-chromenes, is susceptible to nucleophilic attack. nih.gov For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) can lead to ring-opening, yielding salicylaldehyde azine and malonohydrazide. nih.govresearchgate.net This occurs through nucleophilic attack at the acyl center of the lactone or via conjugate addition to the carbon-carbon double bond. nih.gov
The study of the kinetics of the ring opening of 3-carboethoxycoumarin by sodium hydroxide (B78521) and hydrazine reveals that the reaction is first order with respect to both the coumarin and the nucleophile. isca.me This suggests a direct nucleophilic attack on the chromene system.
Reductive and Oxidative Chemical Transformations of the Chromene Core
The 2H-chromene scaffold can be chemically modified through reduction and oxidation reactions, allowing for the synthesis of a diverse range of derivatives. For example, chromones can be regioselectively reduced to 2H-1-benzopyrans (2H-chromenes) using 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.net
Further transformations of the synthesized 2H-chromene can be readily achieved. For instance, the thioether group in a synthesized 2H-chromene can be oxidized to a sulfonyl group using m-CPBA, and the double bond can be subsequently hydrogenated to afford a highly functionalized chroman with excellent diastereoselectivity. acs.org
Studies on Chemoselectivity and Stereochemical Control in Synthesis
Achieving high levels of chemoselectivity and stereoselectivity is a central goal in the synthesis of complex molecules containing the 2H-chromene motif. nih.gov
In the synthesis of 2H-chromenes via the reaction of o-hydroxybenzyl alcohols with alkynyl thioethers, a Brønsted acid-catalyzed formal [4+2] annulation demonstrates excellent functional group tolerance and leads to polysubstituted 2H-chromenes in good to excellent yields. acs.org The control over the reaction pathway is crucial, as demonstrated by the solvent's role in directing the outcome of the Rh(III)-catalyzed C–H activation/annulation cascade. acs.org
Stereochemical control is exemplified in the synthesis of highly functionalized chromans from 2H-chromenes, where hydrogenation of the double bond proceeds with high cis diastereoselectivity. acs.org The development of enantioselective methods, such as the use of chiral catalysts, is an active area of research to produce specific stereoisomers of 2H-chromene derivatives. msu.edu
Advanced Structural Characterization and Computational Chemistry of 2h Chromene 3 Carboxylates
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of methyl 2H-chromene-3-carboxylate. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For methyl 2-oxo-2H-chromene-3-carboxylate, a synonym for this compound, specific chemical shifts in ¹H and ¹³C NMR spectra confirm its structure. biomedres.us
In the ¹H NMR spectrum, a sharp singlet appears at 8.6 ppm, corresponding to the proton at the C4 position. biomedres.us The four aromatic protons on the benzene (B151609) ring appear as a multiplet between 7.30 and 7.69 ppm. biomedres.us A distinct singlet for the methyl ester protons (CH₃) is observed at 3.40 ppm. biomedres.us
The ¹³C NMR spectrum provides further confirmation, showing signals for the two carbonyl carbons (lactone and ester) at 163.5 ppm and 156.3 ppm. The carbon atoms of the chromene ring and the benzene ring resonate in the range of 116.8 to 155.0 ppm, with the methyl ester carbon appearing at 52.8 ppm. biomedres.us
Table 1: NMR Spectroscopic Data for Methyl 2-oxo-2H-chromene-3-carboxylate biomedres.us
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
| ¹H | 8.6 (s) | H4 |
| 7.69–7.60 (m) | Ar-H | |
| 7.42–7.30 (m) | Ar-H | |
| 3.40 (s) | -OCH₃ | |
| ¹³C | 163.5, 156.3 | C=O (ester, lactone) |
| 155.0, 148.9, 134.5, 129.6, 124.9, 119.0, 117.9, 116.8 | Aromatic & Vinylic C | |
| 52.8 | -OCH₃ |
s = singlet, m = multiplet. Spectra recorded in CDCl₃.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of methyl 2-oxo-2H-chromene-3-carboxylate shows characteristic absorption bands that are indicative of its structure.
Key vibrational frequencies include strong stretching bands for the two carbonyl groups: one for the coumarin (B35378) lactone and another for the methyl ester. These typically appear in the region of 1670-1750 cm⁻¹. A study of the closely related ethyl 2-oxo-2H-chromene-3-carboxylate reported a coumarin C=O stretch at 1710 cm⁻¹, an ester C=O stretch at 1750 cm⁻¹, and a C-O stretching vibration at 1200 cm⁻¹, which are representative for this class of compounds. researchgate.net
Table 2: Key IR Vibrational Frequencies for 2-Oxo-2H-chromene-3-carboxylate Esters researchgate.net
| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |
| C=O Stretch | ~1750 | Ester Carbonyl |
| C=O Stretch | ~1710 | Lactone Carbonyl |
| C-O Stretch | ~1200 | Ester C-O |
Ultraviolet-Visible (UV-Vis) Spectroscopy and High-Resolution Mass Spectrometry (HRMS)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the chromene core gives rise to characteristic absorption maxima in the UV-Vis spectrum. Studies on related coumarin derivatives show that the quenching mechanism of fluorescence can be investigated using UV-absorption spectra, indicating that these compounds are electronically active. researchgate.net
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and crystal packing. The crystal structure of methyl 2-oxo-2H-chromene-3-carboxylate has been determined, revealing key structural details. researchgate.netresearchgate.net
The compound crystallizes in the triclinic system with the space group P1. researchgate.net The analysis shows that the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.033 Å for all non-hydrogen atoms. researchgate.netresearchgate.net This planarity is a characteristic feature of the coumarin ring system.
Table 3: Crystal Data and Structure Refinement for Methyl 2-oxo-2H-chromene-3-carboxylate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₈O₄ |
| Formula Weight | 204.17 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 3.8874 (10) |
| b (Å) | 9.782 (3) |
| c (Å) | 13.078 (3) |
| α (°) | 111.569 (19) |
| β (°) | 90.83 (2) |
| γ (°) | 95.01 (2) |
| Volume (ų) | 460.1 (2) |
| Z | 2 |
Molecular Conformation Analysis (e.g., s-cis/s-trans Isomerism)
The conformation of the ester substituent relative to the coumarin core is a critical structural feature. The rotation around the C3-C(ester) single bond can lead to different conformers, such as s-cis and s-trans isomers. In these isomers, the ester carbonyl group can be oriented either on the same side (s-cis) or the opposite side (s-trans) of the C2-C3 double bond of the chromene ring.
The planarity of the core 2H-1-benzopyran moiety is well-established in coumarin-3-carboxylate esters. researchgate.net In the crystal structure of methyl 2-oxo-2H-chromene-3-carboxylate, the ester group is largely coplanar with the coumarin ring system, a conformation that maximizes conjugation. The specific torsional angles determined from SC-XRD data define whether the s-cis or s-trans conformation is preferred in the solid state, which in turn influences the packing and intermolecular interactions.
Intermolecular Interactions and Supramolecular Assembly (e.g., C-H···O Hydrogen Bonding, π-π Interactions, Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. In the crystal structure of methyl 2-oxo-2H-chromene-3-carboxylate, the dominant interactions are weak C-H···O hydrogen bonds. researchgate.netresearchgate.net These interactions link adjacent molecules, forming two-dimensional networks that extend parallel to specific crystallographic planes. researchgate.net
Hirshfeld Surface Analysis is a modern computational method used to visualize and quantify these intermolecular interactions within a crystal. dntb.gov.uamdpi.com This technique maps the electron density distribution around a molecule, generating a surface where different colors represent different types of close contacts.
d_norm surface : This map highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds.
Fingerprint Plots : These are 2D histograms that summarize all the intermolecular contacts, quantifying the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total Hirshfeld surface.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of organic molecules, including 2H-chromene derivatives. semanticscholar.org These quantum chemical calculations provide profound insights into molecular geometries, reaction mechanisms, and spectroscopic characteristics that are often challenging to determine experimentally. rsc.orgbhu.ac.in By solving approximations of the Schrödinger equation, DFT methods can model a molecule's behavior at the electronic level, offering a theoretical framework to complement and rationalize experimental findings. rsc.org For this compound, DFT calculations are instrumental in elucidating its fundamental chemical nature.
A foundational step in computational analysis is geometric optimization, where DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule—its ground state structure. For this compound, this process involves calculating the total energy for various atomic arrangements and identifying the geometry with the minimum energy. The resulting structure provides key data on bond lengths, bond angles, and dihedral angles. The 2H-chromene core is characterized by a benzene ring fused to a dihydropyran ring. The optimization would clarify the degree of planarity of this fused system and the spatial orientation of the methyl carboxylate group at the 3-position.
Following optimization, the electronic structure is analyzed, primarily through the lens of Frontier Molecular Orbital (FMO) theory. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's capacity to donate electrons. In this compound, the HOMO is expected to be distributed across the electron-rich aromatic benzene ring and the π-system of the adjacent C=C double bond.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital signifies the region most susceptible to accepting electrons. The LUMO is likely localized on the electron-deficient carbonyl carbon of the ester group and the conjugated system.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. rsc.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity and lower stability.
The analysis of these FMOs is crucial for understanding the molecule's behavior in chemical reactions, as they govern the interactions with other chemical species.
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to ionization potential. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to electron affinity. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Predicts chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org An ESP map is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. ucsb.edu This surface is color-coded to indicate different potential values, providing a guide to the molecule's electrophilic and nucleophilic sites.
For this compound, the ESP map would reveal:
Negative Potential Regions (typically red or yellow): These areas are electron-rich and are prone to attack by electrophiles. They would be concentrated around the electronegative oxygen atoms of the ether linkage in the chromene ring and, most prominently, the carbonyl oxygen of the methyl ester group.
Positive Potential Regions (typically blue): These areas are electron-poor and represent sites for nucleophilic attack. Such regions would be found around the hydrogen atoms, particularly those attached to the aromatic ring.
Neutral Regions (typically green): These areas have a relatively neutral potential and are generally less reactive.
The ESP map provides an intuitive visual tool for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions. libretexts.orgnih.gov
DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. researchgate.net
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for predicting the nuclear magnetic resonance (NMR) spectra of molecules. nih.gov The calculation determines the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts (δ). github.io For this compound, these predictions can help assign specific peaks in the experimental ¹H and ¹³C NMR spectra to individual atoms in the molecule, confirming the connectivity and chemical environment of each part of the structure.
Vibrational Frequencies: Theoretical calculation of infrared (IR) spectra involves determining the vibrational frequencies corresponding to the different normal modes of molecular motion. These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra. researchgate.net This comparison is invaluable for assigning specific absorption bands to particular functional groups. For this compound, key vibrational modes would include the C=O stretching of the ester group, C=C stretching from the aromatic ring and the pyran ring, C-O stretching of the ether and ester groups, and various C-H bending and stretching modes.
Advanced Applications and Research Directions for 2h Chromene 3 Carboxylates
Role as Versatile Building Blocks in Complex Organic Synthesis
The 2H-chromene-3-carboxylate scaffold is a highly adaptable platform for the construction of intricate molecular architectures. rsc.org Its inherent reactivity and the potential for functionalization at multiple sites allow chemists to employ it in diverse synthetic strategies.
One of the key approaches involves the use of multicomponent reactions (MCRs), which enable the efficient assembly of complex products in a single, atom-economic operation. nih.gov For instance, pyrano[3,2-c]chromene derivatives have been synthesized through one-pot multicomponent cyclocondensation reactions involving 4-hydroxycoumarins, malononitrile (B47326), and various aldehydes. nih.gov This highlights the capacity of the chromene core to participate in complex bond-forming cascades.
Furthermore, the 2H-chromene ring system can be constructed through various methods, including the electrophilic cyclization of substituted propargylic aryl ethers, which tolerates a wide range of functional groups. organic-chemistry.org Transition-metal-free coupling reactions and Petasis condensations have also been developed to afford 2-substituted 2H-chromenes. organic-chemistry.org These methods are crucial for what is known as late-stage functionalization, where a complex molecule is incorporated into the chromene structure at a late step in the synthesis, a highly valuable strategy in drug discovery and development. organic-chemistry.org
Research has demonstrated the synthesis of various substituted 2H-chromenes, underscoring their utility. For example, a series of 2-(trifluoromethyl)-2H-chromene-3-carboxylates were synthesized via a cyclization reaction, showcasing the scaffold's ability to incorporate important functional groups for biological evaluation. nih.gov
| Reagent 1 | Reagent 2 | Reagent 3 | Catalyst/Conditions | Product Class | Reference |
| Salicylaldehydes | Acrylonitrile | 4-Dimethylaminopyridine (DMAP) | 3-Cyano-2H-chromenes | organic-chemistry.org | |
| Propargylic aryl ethers | I₂, ICl, or PhSeBr | Electrophilic cyclization | 3,4-Disubstituted 2H-benzopyrans | organic-chemistry.org | |
| Salicylaldehydes | β-Amino acrylates | Microwave, Ethanol (B145695), 100°C | Substituted 2H-chromenes | nih.gov | |
| 2-Hydroxy benzaldehyde | Diethyl malonate | Piperidine (B6355638), Acetic acid | Ethyl 2-oxo-2H-chromene-3-carboxylate | nih.gov | |
| β-Aryloxyquinoline-3-carbaldehydes | 4-Hydroxycoumarins | Malononitrile | Piperidine, Ethanol | Pyrano[3,2-c]chromene derivatives | nih.gov |
Strategic Development of Novel Chromene-Based Scaffolds and Hybrid Molecules
The strategic fusion of the 2H-chromene-3-carboxylate core with other pharmacologically active moieties is a prominent area of research aimed at creating hybrid molecules with potentially synergistic or novel biological activities. mdpi.com The structural versatility of the chromene ring is ideal for this molecular hybridization approach. mdpi.com
Scientists have successfully synthesized novel chromeno[3,4-c]pyridine-1-carbonitriles and other derivatives that have been identified as new scaffolds for adenosine (B11128) receptors. nih.gov This involves a one-pot procedure starting from 2-oxo-2H-chromene-3-carbonitriles, demonstrating how the basic chromene structure can be elaborated into more complex heterocyclic systems. nih.gov
Another strategy involves creating hybrids by linking the chromene scaffold to other heterocyclic rings known for their diverse biological activities.
Quinoxaline (B1680401) Hybrids : Complex organic compounds that merge the structural features of quinoxaline and chromene have been synthesized. This fusion of two distinct heterocyclic systems into a single molecule offers the potential for unique chemical reactivity and a broader spectrum of biological activity compared to the individual components.
Triazole Hybrids : A series of novel (1-phenyl-1H-1,2,3-triazol-4-yl)methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate compounds have been synthesized. This work illustrates the chromene core's utility as a foundation for click chemistry reactions to introduce triazole moieties.
Sulfonamide Hybrids : A range of 4H-chromene-3-carboxylates incorporating a sulfonamide moiety have been designed and prepared. mdpi.com This molecular hybridization approach aims to create novel compounds with selective antitumor properties by combining the chromene scaffold with a group known to interact with specific biological targets. mdpi.com
The synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is another example of creating a hybrid molecule, in this case by forming an amide linkage from ethyl 2-oxo-2H-chromene-3-carboxylate. mdpi.comresearchgate.net These examples collectively demonstrate a robust and ongoing research effort to use the chromene template to build novel and complex molecular scaffolds. nih.gov
| Chromene Precursor | Reactant(s) | Resulting Hybrid/Scaffold | Potential Application | Reference |
| 2-Oxo-2H-chromene-3-carbonitriles | Cyanoacetamides | Chromeno[3,4-c]pyridine-1-carbonitriles | Adenosine receptor modulation | nih.gov |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Anti-austerity agents | mdpi.comresearchgate.net |
| Salicylaldehyde (B1680747), Malononitrile, etc. | Sulfonamide-containing precursors | Chromene-azo sulfonamide hybrids | Anticancer candidates | mdpi.com |
| 3-(2-Bromoacetyl)coumarin | 1,2-Diaminobenzene | (3-Methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate | Antimicrobial, Anticancer |
Precursors for Specialty Materials with Optoelectronic Relevance
The chromene scaffold is not only vital in medicinal chemistry but also serves as a crucial precursor for specialty materials with interesting photophysical properties. The extended π-system of the chromene ring makes its derivatives promising candidates for applications such as laser dyes, fluorescent indicators, and other optoelectronic devices. nih.govresearchgate.net
While many well-known applications in this area feature the related coumarin (B35378) (2-oxo-2H-chromene) structure, the fundamental chromophore system of 2H-chromenes also lends itself to the development of luminescent materials. nih.govresearchgate.net Research into chromene derivatives for materials science applications is an expanding field. rsc.org
A notable example is the synthesis of a chromene-appended pyrimidone derivative, which was investigated for its optoelectronic and photovoltaic properties. researchgate.net The study explored the relationship between the chemical structure and charge transport properties. The optical properties of this hybrid molecule were studied in various solvents, revealing that it was highly emissive in polar aprotic solvents. Quantum chemical studies, including density functional theory (DFT), were used to analyze its frontier molecular orbitals, electronic coupling, and light-harvesting efficiency, highlighting its potential for use in developing new photovoltaic devices. researchgate.net Such detailed investigations underscore the potential of chromene-based molecules in the fabrication of advanced optoelectronic materials like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net
| Compound/Class | Investigated Properties | Potential Application | Reference |
| Coumarin Derivatives (related to 2H-Chromenes) | Fluorescence, Lasing | Laser dyes, Fluorescent indicators, Optical brighteners | nih.govresearchgate.net |
| Chromene-appended pyrimidone derivative | Absorption/Emission spectra, Charge transport, Photovoltaic properties | Photovoltaic devices, Optoelectronic materials | researchgate.net |
Q & A
Q. What are the standard synthetic routes for methyl 2H-chromene-3-carboxylate and its derivatives?
this compound derivatives are typically synthesized via Knoevenagel condensation or cyclocondensation reactions. For example, substituents at the 7-position (e.g., diethylamino groups) are introduced by reacting salicylaldehyde derivatives with active methylene compounds like ethyl cyanoacetate, followed by cyclization under acidic conditions . Key characterization involves 1H/13C NMR (e.g., diagnostic peaks: ester carbonyl at ~165–170 ppm; chromene olefinic protons at δ 6.5–8.5 ppm) and X-ray crystallography to confirm regiochemistry .
Q. Table 1: Key NMR Peaks for this compound Derivatives
| Derivative Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 7-(Diethylamino) | 8.44 (s, H-4), 6.61 (d, H-8) | 160.1 (C=O), 153.2 (C-2) |
| 4-Methoxyphenyl | 8.53 (s, H-4), 7.92 (d, H-6) | 164.8 (C=O), 158.3 (C-2) |
| 2-Oxo (lactone form) | 7.35 (dd, H-6), 6.46 (d, H-8) | 169.5 (C=O ester), 161.2 (C=O lactone) |
Q. How is single-crystal X-ray diffraction (SC-XRD) used to resolve the structure of this compound derivatives?
SC-XRD analysis involves:
- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
- Structure Solution : Programs like SHELXT (direct methods) and SHELXL (refinement) are employed. For example, in menthyl 2-oxo-2H-chromene-3-carboxylate, the lactone ring puckering and ester conformation were resolved with R1 = 0.0509 .
- Validation : Check for C—H⋯O/C interactions (e.g., C8—H8⋯O2, 2.52 Å) to confirm packing stability .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?
Apply graph set analysis (GSA) to classify hydrogen-bonding motifs:
Q. What methodologies address contradictions in biological activity data among this compound analogs?
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For instance, ethyl 2-amino-6-(3,5-dimethoxyphenyl) derivatives show enhanced apoptosis induction (IC50 = 1.2 µM) due to electron-withdrawing groups at C-6 .
- Data Triangulation : Validate cytotoxicity assays (e.g., MTT) with flow cytometry (apoptosis markers like Annexin V) and docking studies (e.g., Bcl-2 protein binding) to resolve discrepancies in IC50 values .
Q. How can polymorphism or solvent-dependent crystal packing variations be investigated?
- Experimental : Recrystallize derivatives from solvents (e.g., DMSO vs. ethanol) and analyze via SC-XRD and powder XRD .
- Computational : Use Density Functional Theory (DFT) to calculate lattice energies. For example, solvent-free crystals may exhibit tighter C—H⋯π interactions (ΔE = −15 kJ/mol) compared to solvated forms .
Q. What strategies optimize this compound analogs for targeted drug design?
- Fragment-Based Design : Introduce pharmacophores (e.g., benzoyl oxime at C-3) to enhance solubility and binding. OXE-C (IC50 = 0.8 µM) showed improved activity due to π-π stacking with kinase active sites .
- Metabolic Stability : Assess via HPLC-MS microsomal assays. Fluorinated analogs (e.g., 6-F-substituted) often exhibit longer t1/2 (>4 h) .
Q. Table 2: SAR Trends in this compound Derivatives
| Substituent Position | Functional Group | Biological Activity (IC50, µM) | Key Interaction Target |
|---|---|---|---|
| C-6 | 3,5-Dimethoxyphenyl | 1.2 (Apoptosis) | Bcl-2 |
| C-7 | Diethylamino | 0.8 (Anticancer) | Topoisomerase II |
| C-3 | Benzoyl oxime | 0.5 (Kinase Inhibition) | EGFR |
Q. How are computational methods integrated with experimental data to validate chromene derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
